BenchChemオンラインストアへようこそ!

N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Aqueous solubility Lipophilicity Matched molecular pair analysis

N-(7-Oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2175978-76-2) is a spirocyclic oxetane-containing benzamide with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g·mol⁻¹. This compound belongs to the broader class of 7-oxaspiro[3.5]nonane derivatives, which incorporate a spiro-fused oxetane ring—a structural motif recognized in medicinal chemistry for its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Molecular Formula C15H19NO2
Molecular Weight 245.322
CAS No. 2175978-76-2
Cat. No. B2810956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-oxaspiro[3.5]nonan-1-yl)benzamide
CAS2175978-76-2
Molecular FormulaC15H19NO2
Molecular Weight245.322
Structural Identifiers
SMILESC1CC2(C1NC(=O)C3=CC=CC=C3)CCOCC2
InChIInChI=1S/C15H19NO2/c17-14(12-4-2-1-3-5-12)16-13-6-7-15(13)8-10-18-11-9-15/h1-5,13H,6-11H2,(H,16,17)
InChIKeyPIEGJQODHMQKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2175978-76-2): Procurement-Relevant Chemical Identity and Scaffold Profile


N-(7-Oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2175978-76-2) is a spirocyclic oxetane-containing benzamide with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.32 g·mol⁻¹ . This compound belongs to the broader class of 7-oxaspiro[3.5]nonane derivatives, which incorporate a spiro-fused oxetane ring—a structural motif recognized in medicinal chemistry for its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability [1]. The spirocyclic architecture introduces three-dimensional character (quantified by the fraction of sp³-hybridized carbons, Fsp³) that is often associated with improved lead-like properties and reduced off-target promiscuity compared to flat aromatic scaffolds [1].

Why N-(7-Oxaspiro[3.5]nonan-1-yl)benzamide Cannot Be Simply Replaced by Other Benzamide or Spirocyclic Analogs


The 7-oxaspiro[3.5]nonane core occupies a distinct region of chemical space relative to commonly used saturated heterocycles (e.g., piperidine, morpholine) and other spirocyclic systems (e.g., 2-oxa-6-aza-spiro[3.3]heptane). The spirocyclic oxetane moiety significantly modifies aqueous solubility—increases of 4- to >4,000-fold have been reported when an oxetane replaces a gem-dimethyl group in matched molecular pairs—while simultaneously reducing lipophilicity (ΔlogD) and metabolic degradation rates [1]. These multi-parameter property shifts mean that substituting a non-spirocyclic benzamide or even a different spirocyclic analog into a synthesis sequence or screening cascade can alter the solubility, permeability, metabolic stability, and conformational profile of downstream products in ways that are unpredictable without specifically evaluating the 7-oxaspiro[3.5]nonane scaffold. Consequently, direct replacement with simpler benzamides (e.g., N-cyclohexylbenzamide or N-alkylbenzamides) is not scientifically warranted without re-optimization of the entire physicochemical and pharmacokinetic profile [1].

Quantitative Differentiation Evidence for N-(7-Oxaspiro[3.5]nonan-1-yl)benzamide vs. Closest Analogs


Aqueous Solubility Enhancement Conferred by the Spirocyclic Oxetane Core Relative to Gem-Dimethyl and Carbonyl Analogs

Replacement of a gem-dimethyl group with an oxetane ring within analogous chemical frameworks can increase aqueous solubility by a factor of 4 to more than 4,000, as demonstrated across multiple matched molecular pairs [1]. This class-level inference is relevant to N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, whose 7-oxaspiro[3.5]nonane core incorporates an oxetane ring absent in simpler benzamides (e.g., N-cyclohexylbenzamide, N-piperidinylbenzamide). Direct quantitative data for the target compound are not available; however, the structural equivalence of the embedded oxetane to the oxetane units studied in the reference strongly supports a substantial solubility advantage over non-oxetane-containing benzamide counterparts.

Aqueous solubility Lipophilicity Matched molecular pair analysis

Metabolic Stability Improvement of the Spirocyclic Oxetane Scaffold Relative to Morpholine and Piperidine Fragments

Spirocyclic oxetanes, including the 2-oxa-6-aza-spiro[3.3]heptane scaffold structurally related to the 7-oxaspiro[3.5]nonane core, exhibit reduced susceptibility to oxidative metabolism when compared to morpholine and piperidine fragments [1]. In the referenced study, the spirocyclic oxetane motif maintained metabolic stability toward oxidation, whereas morpholine and piperidine rings are known sites of CYP450-mediated N-dealkylation and ring oxidation [1]. Although not directly tested on N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, the shared spirocyclic oxetane architecture supports a class-level inference of superior metabolic robustness over benzamides containing oxidatively labile saturated amines (e.g., N-piperidinylbenzamide, N-morpholinylbenzamide).

Metabolic stability Oxidative metabolism CYP450

Conformational Restriction and Three-Dimensional Character of the 7-Oxaspiro[3.5]nonane Core vs. Linear or Monocyclic Benzamide Linkers

The 7-oxaspiro[3.5]nonane scaffold imposes a rigid, three-dimensional arrangement that contrasts with the conformational flexibility of linear alkyl linkers (e.g., n-propyl, n-butyl) or monocyclic rings (e.g., cyclohexyl) present in many benzamide building blocks. The incorporation of an oxetane into an aliphatic chain is known to favor synclinal over antiplanar conformations, altering the spatial disposition of attached functional groups [1]. Additionally, the spirocyclic architecture inherently increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success rates and reduced off-target promiscuity in drug candidates [1]. For N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, the spirocyclic core provides a pre-organized, geometrically defined vector for the benzamide group that cannot be replicated by flexible or monocyclic analogs.

Conformational analysis Fsp³ Spirocyclic scaffolds

Optimal Application Scenarios for N-(7-Oxaspiro[3.5]nonan-1-yl)benzamide in Research and Industrial Procurement


Lead Optimization Programs Requiring Solubility Enhancement Without Lipophilicity Penalty

When a benzamide-containing lead series suffers from poor aqueous solubility limiting in vitro assay performance or in vivo exposure, N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can serve as a building block to replace flat, lipophilic benzamides or flexible alkyl-benzamides. The embedded spirocyclic oxetane is documented to increase solubility 4- to >4,000-fold relative to gem-dimethyl analogs while often reducing logD [1]. This makes it a strategic choice for medicinal chemistry teams aiming to improve developability profiles without introducing additional hydrogen bond donors or acceptors that might compromise permeability. Procurement should be prioritized when combinatorial libraries are being designed to explore solubility–permeability trade-offs in lead optimization [1].

Synthesis of Metabolically Robust Chemical Probes and Tool Compounds

For projects that require tool compounds with enhanced in vivo stability—such as chemical probes for target validation or PROTAC linker components—the 7-oxaspiro[3.5]nonane core offers a metabolic stability advantage over morpholine- or piperidine-containing benzamides [1]. Because the spirocyclic oxetane resists oxidative metabolism, incorporating N-(7-oxaspiro[3.5]nonan-1-yl)benzamide into a probe molecule can extend its half-life, enabling longer-duration pharmacodynamic studies. Purchasing groups should consider this compound when constructing libraries intended for cellular thermal shift assays (CETSA), nanoBRET target engagement, or other assays requiring persistent target occupancy [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

The three-dimensional, spirocyclic nature of the 7-oxaspiro[3.5]nonane core (Fsp³ ≈ 0.73) makes N-(7-oxaspiro[3.5]nonan-1-yl)benzamide an attractive fragment for scaffold-hopping exercises aimed at replacing flat aromatic rings or flexible linkers. Higher Fsp³ is correlated with improved selectivity and reduced attrition in clinical development [1]. Medicinal chemistry groups conducting fragment growing or merging around benzamide-binding pharmacophores should consider procuring this building block to introduce conformational restriction and three-dimensionality, which may enhance potency and selectivity for the intended target while reducing off-target interactions [1].

Quote Request

Request a Quote for N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.